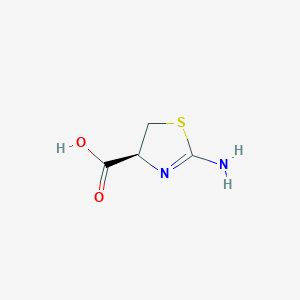

(4S)-2-amino-2-thiazoline-4-carboxylic acid

Vue d'ensemble

Description

“(4S)-2-amino-2-thiazoline-4-carboxylic acid” is a chemical compound that exhibits high complexity due to its complex structure and diverse applications1. This compound finds utility in scientific research, enabling studies on drug synthesis, peptide modifications, and protein stability investigations1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that thiazolidine motifs, which are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry2.Molecular Structure Analysis

The molecular structure of “(4S)-2-amino-2-thiazoline-4-carboxylic acid” is complex, contributing to its diverse applications1. However, the specific details about its molecular structure are not available in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not mentioned in the search results. However, it’s known that amino acids, which this compound is a type of, can act as both an acid and a base due to the presence of the amino and carboxyl functional groups3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Derivatives

(4S)-2-Amino-2-thiazoline-4-carboxylic acid and its derivatives have been a subject of study in the field of organic synthesis. Suzuki and Izawa (1976) explored single-step syntheses of various 2-substituted 2-thiazolines, including derivatives of 2-thiazoline-4-carboxylic acid, demonstrating their potential for synthesis in a laboratory setting (Suzuki & Izawa, 1976).

Biological Activities

Li Fengyun et al. (2015) designed and synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, examining their fungicidal and antivirus activities. They found that some of these compounds exhibited significant fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Li Fengyun et al., 2015).

Peptide Mimicry and Protein Structure

The constrained heterocyclic structure of thiazoline derivatives, including 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, is valuable for mimicking secondary structures of proteins like helices and β-sheets. This makes them interesting for studies in protein engineering and drug design, as noted by Mathieu et al. (2015) (Mathieu et al., 2015).

Potential in Geriatric Medicine

Thiazolidine-4-carboxylic acid, a relative of 2-thiazoline-4-carboxylic acid, has been studied for its potential in geriatric medicine due to its antioxidative properties and effects on age-related biochemical variables. Weber et al. (1982) explored its uses in liver diseases and gastrointestinal disturbances, highlighting its potential therapeutic value (Weber et al., 1982).

Green Chemistry and Synthesis

Shaikh et al. (2022) discussed the green chemistry approach in synthesizing thiazolidinone-5-carboxylic acid derivatives, emphasizing environmentally friendly and cost-effective methods. This approach underscores the importance of sustainable practices in chemical synthesis (Shaikh et al., 2022).

Safety And Hazards

The safety and hazards associated with “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not mentioned in the search results.

Orientations Futures

The future directions of research involving “(4S)-2-amino-2-thiazoline-4-carboxylic acid” are not specified in the search results.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Propriétés

IUPAC Name |

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

CAS RN |

69222-97-5 | |

| Record name | 2-Amino-4,5-dihydro-4-thiazolecarboxylic acid, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8OKE42WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

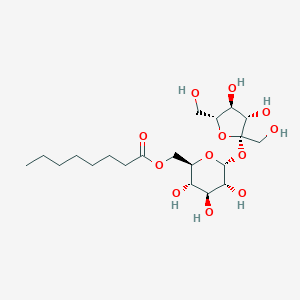

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)